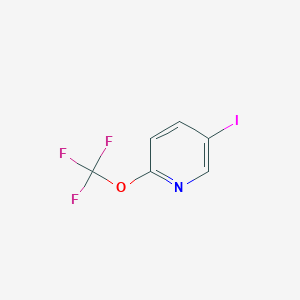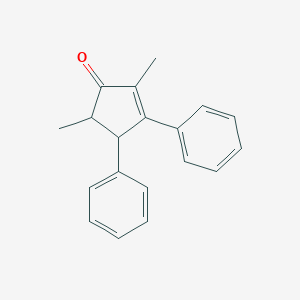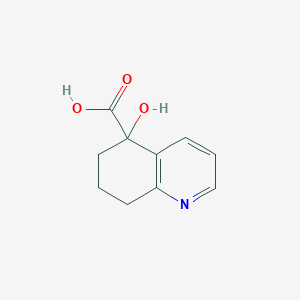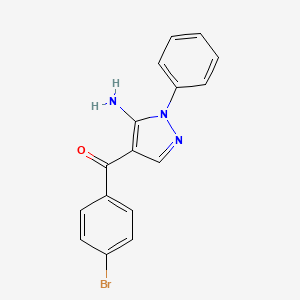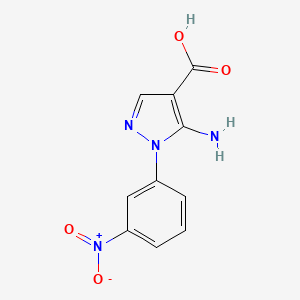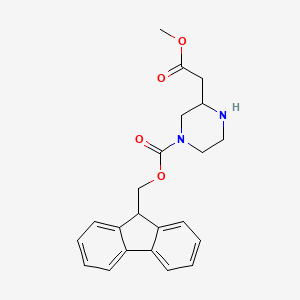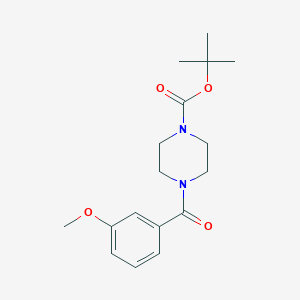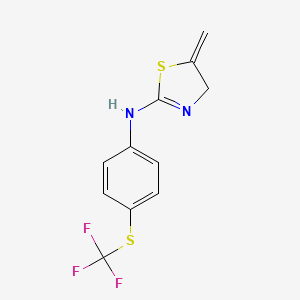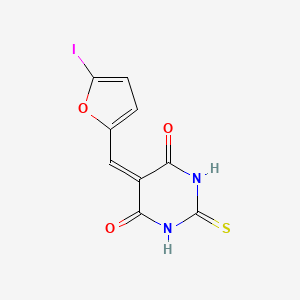
5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione, or 5-Iodo-FDP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to be useful in a variety of applications, including as a reagent in organic synthesis, as a biocatalyst in enzymatic reactions, and as a fluorescent probe for imaging.
Wissenschaftliche Forschungsanwendungen
5-Iodo-FDP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a biocatalyst in enzymatic reactions, and as a fluorescent probe for imaging. In addition, 5-Iodo-FDP has been studied for its potential use in the development of new drugs and as a substrate for enzyme-catalyzed reactions.
Wirkmechanismus
The mechanism of action of 5-Iodo-FDP is not fully understood. However, it is believed that the compound acts as an electron acceptor, allowing the transfer of electrons from one molecule to another. This allows for the formation of new chemical bonds, which can then be used in a variety of scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Iodo-FDP are not yet fully understood. However, the compound has been found to be non-toxic in animal studies, suggesting that it may be safe for use in laboratory experiments. In addition, 5-Iodo-FDP has been found to have antioxidant properties, which may be beneficial for certain medical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-Iodo-FDP is its ability to act as an electron acceptor. This allows for the formation of new chemical bonds, which can then be used in a variety of scientific research applications. The main limitation of 5-Iodo-FDP is that it is not water soluble, making it difficult to use in some laboratory experiments.
Zukünftige Richtungen
There are a variety of potential future directions for the research and application of 5-Iodo-FDP. These include further research into the biochemical and physiological effects of the compound, as well as its potential use in the development of new drugs and as a substrate for enzyme-catalyzed reactions. Additionally, further research into the synthesis of 5-Iodo-FDP could lead to more efficient and cost-effective methods of production. Finally, further research into the structure and properties of 5-Iodo-FDP could lead to new applications for the compound in medical and scientific research.
Synthesemethoden
5-Iodo-FDP can be synthesized from a variety of starting materials. The most common method is the reaction of 5-iodo-1,3-dioxane with furan-2-ylmethylene-2-thioxo-dihydropyrimidine-4,6-dione. This reaction results in the formation of 5-Iodo-FDP in an overall yield of 95%. Other methods of synthesis include the reaction of 5-iodo-1,2-dioxane with furan-2-ylmethylene-2-thioxo-dihydropyrimidine-4,6-dione, and the reaction of 5-iodo-1,3-dioxane with furan-2-ylmethylene-2-thioxo-dihydropyrimidine-4,6-dione.
Eigenschaften
IUPAC Name |
5-[(5-iodofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2O3S/c10-6-2-1-4(15-6)3-5-7(13)11-9(16)12-8(5)14/h1-3H,(H2,11,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTYIBTUVRDDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)I)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4R,6S)-t-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6355478.png)
